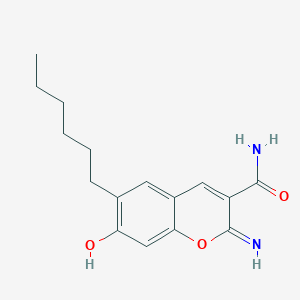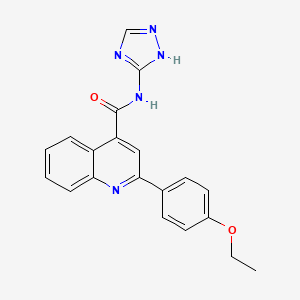![molecular formula C17H15Cl2N3O3 B11117187 (3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11117187.png)
(3E)-N-(3,4-dichlorophenyl)-3-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-N-(3,4-dichlorophényl)-3-{2-[(2-hydroxyphényl)carbonyl]hydrazinylidène}butanamide est un composé organique complexe caractérisé par sa structure chimique unique. Ce composé présente un groupe dichlorophényle, un groupe carbonyl hydroxyphényle et une liaison hydrazinylidène, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (3E)-N-(3,4-dichlorophényl)-3-{2-[(2-hydroxyphényl)carbonyl]hydrazinylidène}butanamide implique généralement plusieurs étapes :
Formation de l’intermédiaire hydrazone : La première étape implique la réaction de la 3,4-dichlorobenzaldéhyde avec l’hydrate d’hydrazine pour
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(3,4-DICHLOROPHENYL)-3-[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield corresponding oxides or quinones.
Reduction: May yield amines or alcohols.
Substitution: May yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N1-(3,4-DICHLOROPHENYL)-3-[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]BUTANAMIDE is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound may be explored for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, dyes, or polymers.
Mécanisme D'action
The mechanism of action of N1-(3,4-DICHLOROPHENYL)-3-[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]BUTANAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes.
Receptors: It may bind to specific receptors, modulating their activity.
Pathways: The compound may influence various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~-(3,4-DICHLOROPHENYL)-3-[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]PROPIONAMIDE
- N~1~-(3,4-DICHLOROPHENYL)-3-[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]ACETAMIDE
Uniqueness
N~1~-(3,4-DICHLOROPHENYL)-3-[(E)-2-(2-HYDROXYBENZOYL)HYDRAZONO]BUTANAMIDE is unique due to its specific structural features, such as the presence of the 3,4-dichlorophenyl group and the hydrazone linkage. These features may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C17H15Cl2N3O3 |
|---|---|
Poids moléculaire |
380.2 g/mol |
Nom IUPAC |
N-[(E)-[4-(3,4-dichloroanilino)-4-oxobutan-2-ylidene]amino]-2-hydroxybenzamide |
InChI |
InChI=1S/C17H15Cl2N3O3/c1-10(21-22-17(25)12-4-2-3-5-15(12)23)8-16(24)20-11-6-7-13(18)14(19)9-11/h2-7,9,23H,8H2,1H3,(H,20,24)(H,22,25)/b21-10+ |
Clé InChI |
DYDHFHMHADICPM-UFFVCSGVSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=CC=C1O)/CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
SMILES canonique |
CC(=NNC(=O)C1=CC=CC=C1O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Methylpiperidin-1-yl){2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}methanone](/img/structure/B11117114.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-phenylpropanehydrazide](/img/structure/B11117145.png)
![N-(1-Naphthyl)-N'-{4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}urea](/img/structure/B11117147.png)
![Methyl 4-(4-chlorophenyl)-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11117149.png)
![N-({N'-[(E)-(2-Hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzene-1-sulfonamide](/img/structure/B11117156.png)
![N'-[(1E)-(3-allyl-2-hydroxyphenyl)methylene]-2-(1-naphthylamino)acetohydrazide](/img/structure/B11117160.png)
![(4E)-4-({2-[(3-Fluorophenyl)formamido]acetamido}imino)-4-phenylbutanoic acid](/img/structure/B11117172.png)
![Ethyl 7-chloro-2-methyl-5-{[(2-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B11117184.png)

![N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}-N-[4-(propan-2-yl)phenyl]benzenesulfonamide (non-preferred name)](/img/structure/B11117192.png)
![1-{[2-(Cyclohex-3-en-1-yl)-1,3-dioxolan-4-yl]methyl}-1-methylpiperidinium](/img/structure/B11117208.png)


